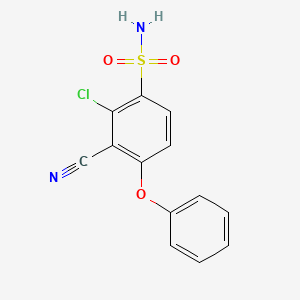dimethyl- CAS No. 84784-59-8](/img/structure/B14401881.png)
Silane, [(4,5-dihydro-2-furanyl)oxy](1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is a chemical compound that belongs to the class of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a 4,5-dihydro-2-furanyl group and a 1,1-dimethylethyl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, resistance to oxidation, and hydrophobicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- typically involves the reaction of a silane precursor with a 4,5-dihydro-2-furanyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The compound can undergo substitution reactions where the silane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and as a surface modifier for biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
Wirkmechanismus
The mechanism of action of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with oxygen and fluorine atoms, making it an effective coupling agent and adhesion promoter. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of stable and functionalized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include:
Trimethylsilyl compounds: These compounds have similar silane groups but different organic substituents.
Phenylsilane: This compound has a phenyl group attached to the silane instead of a 4,5-dihydro-2-furanyl group.
Vinylsilane: This compound has a vinyl group attached to the silane.
Uniqueness
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the 4,5-dihydro-2-furanyl group provides additional stability and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84784-59-8 |
|---|---|
Molekularformel |
C10H20O2Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
tert-butyl-(2,3-dihydrofuran-5-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h7H,6,8H2,1-5H3 |
InChI-Schlüssel |
RKSSMCJTUKFNPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


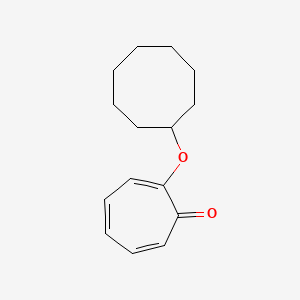
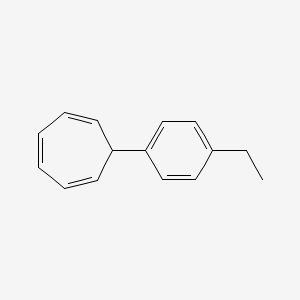
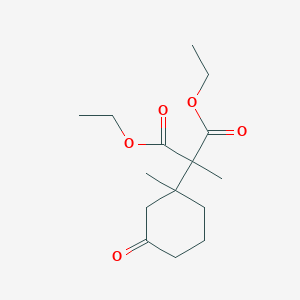


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
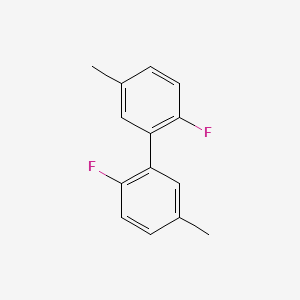
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
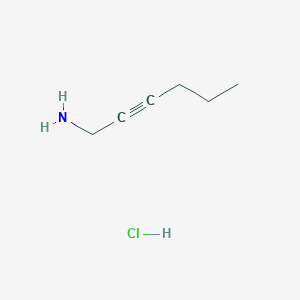
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
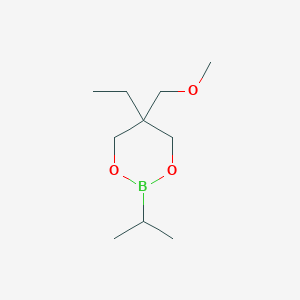
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
